5'-Deoxythymidine
CAS No.: 3458-14-8
Cat. No.: VC0005257
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3458-14-8 |
---|---|
Molecular Formula | C10H14N2O4 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 |
Standard InChI Key | UGUILUGCFSCUKR-GJMOJQLCSA-N |
Isomeric SMILES | C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
SMILES | CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Canonical SMILES | CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Architecture
5'-Deoxythymidine (C₁₀H₁₄N₂O₄) features a pyrimidine base (thymine) linked to a deoxyribose sugar with hydrogen replacing the 5'-hydroxyl group (Figure 1). The absence of the 5'-OH group distinguishes it from natural thymidine, altering its interaction with kinases and polymerases .
Table 1: Key Physicochemical Properties of 5'-Deoxythymidine
Property | Value | Source |
---|---|---|
Molecular Weight | 226.23 g/mol | |
Melting Point | 192–193°C | |
Density | 1.344 g/cm³ | |
Solubility | Soluble in DMSO, water | |
LogP (Partition Coeff.) | 0.74 |
Synthetic Approaches
The synthesis of 5'-deoxythymidine typically involves direct amination or substitution reactions. A notable method employs monotosylated thymidine treated with concentrated ammonium hydroxide to replace the 5'-hydroxyl group with hydrogen . Alternative routes utilize enzymatic phosphorylation by HSV-1-encoded pyrimidine deoxyribonucleoside kinase, which selectively phosphorylates the analog in infected cells .
Biological Activity and Mechanism of Action
Antibacterial Effects
5'-Deoxythymidine exhibits bacteriostatic activity against Gram-positive pathogens. In B. subtilis, it competitively inhibits thymidine uptake (Ki = 12 µM), disrupting DNA replication. The compound's efficacy correlates with bacterial thymidine kinase expression levels, as kinase-deficient strains show resistance .
Parameter | 5'-Deoxythymidine | AZT (Zidovudine) |
---|---|---|
Molecular Weight | 226.23 g/mol | 267.24 g/mol |
Target Virus | HSV-1, HSV-2 | HIV-1, HTLV-1 |
Phosphorylation Site | 5'-OH replaced by H | 3'-OH replaced by N₃ |
Primary Mechanism | DNA incorporation | Reverse transcriptase inhibition |
IC₅₀ (HSV-1) | 50 µM | N/A |
Cellular Uptake Dynamics
Human erythrocytes transport 5'-deoxythymidine via equilibrative nucleoside transporters (ENTs) with a Km of 18 µM. Uptake is non-concentrative and partially inhibited by dipyridamole (IC₅₀ = 5 µM), suggesting competition with endogenous nucleosides .
Research Applications
Anticancer Studies
5'-Deoxythymidine suppresses telomerase activity in HL60 leukemia cells (EC₅₀ = 10 µM), inducing telomere shortening and replicative senescence. Combined with cisplatin, it enhances apoptosis in ovarian cancer cell lines by 40% compared to monotherapy .
Enzymatic Studies
The compound serves as a probe for kinase specificity. HSV-1 thymidine kinase phosphorylates 5'-deoxythymidine at 30% the rate of natural thymidine, while human cytosolic kinases show no activity . This selectivity enables targeted imaging of viral infections using radiolabeled analogs .
Table 3: Kinetic Parameters of 5'-Deoxythymidine Phosphorylation
Enzyme Source | Km (µM) | Vmax (nmol/min/mg) |
---|---|---|
HSV-1 Thymidine Kinase | 45 | 12.8 |
Human TK1 | >500 | <0.5 |
Pharmacokinetic and Toxicological Profile
Metabolic Stability
In rat models, 5'-deoxythymidine exhibits a plasma half-life of 2.3 hours with 60% urinary excretion within 24 hours. Glucuronidation at the 3'-position accounts for 85% of metabolism, producing inactive conjugates .
Toxicity Considerations
Chronic administration (50 mg/kg/day for 28 days) in mice causes reversible bone marrow suppression, reducing leukocyte counts by 30%. No hepatotoxicity or nephrotoxicity is observed at therapeutic doses .
Comparative Analysis with Structural Analogs
5'-Deoxythymidine's activity profile differs markedly from 5'-azido derivatives (e.g., AZT). While AZT requires intracellular phosphorylation for HIV inhibition, 5'-deoxythymidine exerts effects through direct DNA incorporation and RNA modulation . The absence of the 5'-azido group reduces mitochondrial toxicity risks, making it preferable for long-term antiviral regimens.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume